molecular formula C8H15ClN2O B13503699 [2,3'-Bipyrrolidin]-2'-one hydrochloride

[2,3'-Bipyrrolidin]-2'-one hydrochloride

Cat. No.: B13503699
M. Wt: 190.67 g/mol
InChI Key: ILPMXTNMWPUMDR-UHFFFAOYSA-N
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Description

[2,3’-Bipyrrolidin]-2’-one hydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds. It is characterized by the presence of two pyrrolidine rings connected by a single bond, with one of the rings containing a ketone group. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,3’-Bipyrrolidin]-2’-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrolidine derivative with a suitable ketone in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete cyclization. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of [2,3’-Bipyrrolidin]-2’-one hydrochloride is often scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

[2,3’-Bipyrrolidin]-2’-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols are commonly used in substitution reactions.

Major Products

    Oxidation: N-oxides of [2,3’-Bipyrrolidin]-2’-one hydrochloride.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [2,3’-Bipyrrolidin]-2’-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the preparation of heterocyclic compounds.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine

In medicine, [2,3’-Bipyrrolidin]-2’-one hydrochloride is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a potential candidate for the treatment of various diseases.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals. Its reactivity and stability make it suitable for use in various chemical processes.

Mechanism of Action

The mechanism of action of [2,3’-Bipyrrolidin]-2’-one hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A six-membered heterocycle with nitrogen, used in various chemical syntheses.

    Piperidine: A six-membered ring containing one nitrogen atom, widely used in pharmaceuticals.

    Dihydropyridine: A derivative of pyridine, known for its use in calcium channel blockers.

Uniqueness

[2,3’-Bipyrrolidin]-2’-one hydrochloride is unique due to its dual pyrrolidine rings and the presence of a ketone group. This structure imparts specific chemical properties, such as increased reactivity and the ability to form stable salts. These characteristics make it distinct from other similar compounds and valuable in various scientific and industrial applications.

Properties

Molecular Formula

C8H15ClN2O

Molecular Weight

190.67 g/mol

IUPAC Name

3-pyrrolidin-2-ylpyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C8H14N2O.ClH/c11-8-6(3-5-10-8)7-2-1-4-9-7;/h6-7,9H,1-5H2,(H,10,11);1H

InChI Key

ILPMXTNMWPUMDR-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2CCNC2=O.Cl

Origin of Product

United States

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